2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one
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Overview
Description
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrazino and benzazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at 120°C under a nitrogen atmosphere for 8 hours. After cooling, the mixture is poured into water, and the organic phase is extracted with ethyl acetate. The product is then purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazino ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Mechanism of Action
The mechanism of action of 2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may antagonize the effects of certain neurotransmitters or enzymes, thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3a,4,5,6-Hexahydro-8-methyl-1H-pyrazino 2,1-abenzazepine : Another related compound with a similar core structure .
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: A similar compound with a pyrimido ring system.
Uniqueness
2,3,6,7,8,12b-hexahydro-Pyrazino2,1-abenzazepin-4(1H)-one is unique due to its specific ring system and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
2,3,6,7,8,12b-hexahydro-1H-pyrazino[2,1-a][2]benzazepin-4-one |
InChI |
InChI=1S/C13H16N2O/c16-13-9-14-8-12-11-6-2-1-4-10(11)5-3-7-15(12)13/h1-2,4,6,12,14H,3,5,7-9H2 |
InChI Key |
SJRRUSANHUTZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3CNCC(=O)N3C1 |
Origin of Product |
United States |
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